3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one
Description
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one (CAS: 94906-63-5) is a heterocyclic compound with the molecular formula C₁₅H₁₄N₄O and a molecular weight of 266.3 g/mol . Structurally, it features a pyrazolin-5-one core substituted with a phenyl group at position 1 and a 3-aminophenylamino group at position 3 (Figure 1).
Properties
CAS No. |
94906-63-5 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
5-(3-aminophenyl)imino-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N4O/c16-11-5-4-6-12(9-11)17-14-10-15(20)19(18-14)13-7-2-1-3-8-13/h1-9H,10,16H2,(H,17,18) |
InChI Key |
YGCYLYRGUCMWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC(=C2)N)NN(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one typically involves the reaction of 3-aminophenylhydrazine with chalcones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoline ring. Common solvents used in this reaction include ethanol, methanol, and acetic acid. The reaction is usually carried out at temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrazolin-5-one derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below, 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one is compared to structurally related analogs.
Substituent Effects on Reactivity and Stability
1-Phenyl-2-pyrazolin-5-one
- Reactivity : Serves as a baseline for comparison. Lacks electron-donating or withdrawing groups, making it less reactive in nucleophilic or electrophilic substitutions .
- Applications : Primarily used as a synthetic intermediate .
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone, MCI-186)
- Structure : Methyl group at position 3, phenyl at position 1.
- Reactivity: The electron-donating methyl group enhances stability but reduces electrophilic reactivity compared to the amino-substituted derivative .
- Biological Activity : Potent free radical scavenger; clinically used to treat cerebral infarction due to antioxidant effects (IC₅₀ = 15.0 μM for lipid peroxidation inhibition) .
- Key Difference: The 3-aminophenylamino group in the target compound introduces additional hydrogen-bonding capacity and steric bulk, which may alter binding affinity in biological systems.
3-(4-Nitrophenyl)-1-phenyl-2-pyrazolin-5-one (CAY10550)
- Structure : Nitro group at position 4 of the phenyl ring.
- Reactivity: The nitro group withdraws electrons, increasing susceptibility to reduction or nucleophilic attack. This contrasts with the electron-rich 3-aminophenylamino group in the target compound .
- Applications : Research chemical for studying oxidative stress pathways .
Spectral and Analytical Data
- IR Spectroscopy: Target Compound: Expected N-H stretches (~3400 cm⁻¹) due to the amine group, similar to 3-amino-1-phenyl-2-pyrazolin-5-one (CAS: 4149-06-8) .
- Mass Spectrometry: Edaravone derivatives (e.g., radiolabeled analogs) show distinct fragmentation patterns due to methyl substituents, whereas the target compound’s amino group may stabilize molecular ions .
Data Table: Comparative Overview of Pyrazolin-5-one Derivatives
| Parameter | This compound | 1-Phenyl-2-pyrazolin-5-one | Edaravone (3-Methyl) | CAY10550 (3-Nitrophenyl) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 266.3 | 174.2 | 174.2 | 307.3 |
| Key Substituents | 3-Aminophenylamino | None | 3-Methyl | 4-Nitrophenyl |
| Reactivity | High (nucleophilic amine) | Low | Moderate | High (electrophilic) |
| Biological Activity | Not reported | None | Antioxidant | Research chemical |
| Clinical Use | No | No | Yes (stroke) | No |
Biological Activity
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazoline family, characterized by its unique molecular structure that includes both aminophenyl and phenyl groups. This compound has garnered significant attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.
The synthesis of this compound typically involves the reaction of 3-aminophenylhydrazine with chalcones under acidic or basic conditions. The process results in the formation of an intermediate hydrazone, which subsequently cyclizes to form the pyrazoline ring. Common solvents used include ethanol and acetic acid, with reaction temperatures ranging from 60°C to 100°C.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, disrupting vital metabolic processes.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and interference with cell cycle progression. For instance, it has been reported to inhibit specific kinases involved in cancer cell survival, making it a promising lead for cancer therapy .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) : It has been shown to modulate oxidative stress levels within cells, contributing to its antioxidant properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one | Similar structure with an aminophenyl group at the 4-position | Moderate anticancer activity |
| 3-(3-Aminophenylamino)-1-(4-methylphenyl)-2-pyrazolin-5-one | Contains a methyl-substituted phenyl group | Enhanced antimicrobial activity |
| 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-thione | Features a thione group instead of a ketone | Reduced biological activity compared to the ketone |
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Anticancer Study : A study involving MKN-45 gastric adenocarcinoma cells demonstrated that derivatives of this compound exhibited higher toxicity compared to standard chemotherapeutic agents like Paclitaxel, indicating its potential as an effective anticancer drug .
- Antioxidant Activity : Another investigation revealed that the compound functions as an effective antioxidant in both cellular and cell-free systems, protecting against lipid peroxidation and oxidative stress-induced damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
